molecular formula C12H15NO2 B175529 N-(4-Butyrylphenyl)acetamide CAS No. 13211-00-2

N-(4-Butyrylphenyl)acetamide

Cat. No. B175529
Key on ui cas rn: 13211-00-2
M. Wt: 205.25 g/mol
InChI Key: NYUNVUICRAJDLH-UHFFFAOYSA-N
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Patent
US04476132

Procedure details

81.3 g of acetanilide are suspended in 600 ml of carbon disulphide and 76.7 g of butyryl chloride and, in portions, 198 g of aluminium trichloride are added while stirring. The mixture is stirred for some time at 30°-35° and heated at the boil for 18 hours. It is then allowed to cool, stirred into 200 ml of ice-water and extracted twice with 500 ml of ethyl acetate each time. The organic phases are combined, washed with 500 ml of additional acid and twice with 500 ml of 15% strength sodium carbonate solution each time, dried over magnesium sulphate and concentrated to 150 ml under reduced pressure. The residue obtained by concentration is allowed to cool, filtered with suction, washed twice with diethyl ether and dried under reduced pressure. p-Acetaminobutyrophenone having a melting point of 141°-143° is obtained.
Quantity
81.3 g
Type
reactant
Reaction Step One
Quantity
76.7 g
Type
reactant
Reaction Step Two
Quantity
198 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[C:11](Cl)(=[O:15])[CH2:12][CH2:13][CH3:14].[Cl-].[Cl-].[Cl-].[Al+3]>C(=S)=S>[NH:4]([C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:15])[CH2:12][CH2:13][CH3:14])=[CH:7][CH:6]=1)[C:1]([CH3:2])=[O:3] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
81.3 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Step Two
Name
Quantity
76.7 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
198 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for some time at 30°-35°
TEMPERATURE
Type
TEMPERATURE
Details
heated at the boil for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 500 ml of ethyl acetate each time
WASH
Type
WASH
Details
washed with 500 ml of additional acid and twice with 500 ml of 15% strength sodium carbonate solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 150 ml under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained by concentration
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
washed twice with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(C(=O)C)C1=CC=C(C=C1)C(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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